2-[2-(Benzyloxy)propan-2-yl]oxirane
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Overview
Description
2-[2-(Benzyloxy)propan-2-yl]oxirane is an organic compound that features both an oxirane (epoxide) ring and a benzyloxy group. The presence of these functional groups makes it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)propan-2-yl]oxirane typically involves the reaction of benzyl alcohol with an appropriate epoxide precursor under basic conditions. One common method is the Williamson ether synthesis, where benzyl alcohol reacts with an epoxide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)propan-2-yl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the epoxide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Diols.
Substitution: Benzyl-substituted products or epoxide ring-opened products.
Scientific Research Applications
2-[2-(Benzyloxy)propan-2-yl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)propan-2-yl]oxirane involves the reactivity of its functional groups. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The benzyloxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: Similar structure but lacks the epoxide ring.
2-(Benzyloxy)propane: Similar structure but lacks the epoxide ring and has a different substitution pattern.
Benzyl glycidyl ether: Contains both a benzyl group and an epoxide ring but with a different connectivity.
Uniqueness
2-[2-(Benzyloxy)propan-2-yl]oxirane is unique due to the presence of both the benzyloxy group and the epoxide ring, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
112482-34-5 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2-phenylmethoxypropan-2-yl)oxirane |
InChI |
InChI=1S/C12H16O2/c1-12(2,11-9-13-11)14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
PCEDLEKUEZEDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CO1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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